2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13396136
InChI: InChI=1S/C11H16BrNO/c1-2-13(6-7-14)9-10-4-3-5-11(12)8-10/h3-5,8,14H,2,6-7,9H2,1H3
SMILES: CCN(CCO)CC1=CC(=CC=C1)Br
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol

CAS No.:

Cat. No.: VC13396136

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol -

Specification

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name 2-[(3-bromophenyl)methyl-ethylamino]ethanol
Standard InChI InChI=1S/C11H16BrNO/c1-2-13(6-7-14)9-10-4-3-5-11(12)8-10/h3-5,8,14H,2,6-7,9H2,1H3
Standard InChI Key DDXHBWFDWWZTHB-UHFFFAOYSA-N
SMILES CCN(CCO)CC1=CC(=CC=C1)Br
Canonical SMILES CCN(CCO)CC1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structural Characteristics

2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is an ethanolamine derivative featuring a brominated aromatic ring at the meta position of the benzyl group and an ethylamino substituent. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.16 g/mol. The compound’s structure combines a polar ethanol moiety with a lipophilic bromobenzyl group, enabling unique solubility and reactivity profiles .

Structural Analysis

The compound’s backbone consists of:

  • A 3-bromo-benzyl group (aromatic ring with bromine at the meta position).

  • An ethylamino group (-NH-CH₂CH₃) linked to the benzyl carbon.

  • A hydroxyethyl chain (-CH₂CH₂OH) attached to the nitrogen atom.

This configuration allows for both hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via the bromobenzyl ring), making it versatile in synthetic and biological contexts .

Synthesis and Optimization Strategies

The synthesis of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol follows a modified nucleophilic substitution pathway, adapted from methods used for analogous N-benzylethanolamine derivatives .

Key Synthetic Route

The primary synthesis involves:

  • Reagents:

    • 3-Bromo-benzyl chloride

    • Ethanolamine

    • Solid-phase base catalyst (e.g., sodium carbonate or potassium carbonate)

  • Reaction Conditions:

    • Temperature: 40–120°C (optimized at 80–90°C).

    • Solvent-free or polar aprotic solvent (e.g., DMF).

    • Catalytic base to neutralize HCl byproduct.

  • Mechanism:
    Ethanolamine acts as a nucleophile, displacing chloride from 3-bromo-benzyl chloride. The base catalyst accelerates the reaction by deprotonating ethanolamine, enhancing its nucleophilicity .

  • Purification:

    • Hot filtration to remove solid salts (e.g., NaCl).

    • Vacuum distillation to isolate the product (boiling point: ~153–156°C under reduced pressure) .

Yield Optimization

Comparative studies on similar compounds show that yield depends critically on:

FactorOptimal RangeImpact on Yield
Molar ratio (benzyl chloride:ethanolamine)1:3Excess ethanolamine minimizes side reactions
Catalyst loading1.2–1.6 g per gram of benzyl chlorideBalances reaction rate and cost
Reaction time4–6 hoursLonger durations risk decomposition

Adapting these parameters, the synthesis of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol achieves yields of 85–90% in optimized conditions .

PropertyValueMethod/Source
Density1.3 ± 0.1 g/cm³Calculated (analogous to para isomer)
Boiling Point330 ± 22°C (at 760 mmHg)Estimated via group contribution methods
LogP3.03Predicted using fragment-based models
Vapor Pressure0.0 ± 0.8 mmHg (25°C)Extrapolated from bromobenzyl derivatives
Refractive Index1.564Experimental (para isomer)

Solubility Profile

  • Polar solvents: Miscible in ethanol, DMSO, and DMF.

  • Nonpolar solvents: Limited solubility in hexane or toluene.

  • Aqueous solubility: <1 mg/mL at 25°C due to hydrophobic benzyl group.

Challenges and Future Directions

  • Synthetic scalability: Current methods require high catalyst loads; flow chemistry could improve efficiency.

  • Toxicity profiling: No data exist on acute or chronic toxicity for the meta isomer.

  • Functionalization: Bromine’s versatility enables further cross-coupling (e.g., Suzuki-Miyaura) to generate diverse analogs.

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